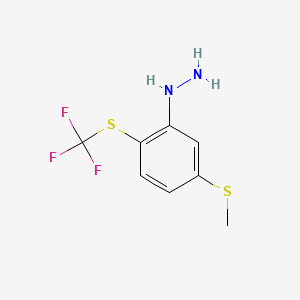
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- is a complex organic compound with the molecular formula C22H24 and a molecular weight of 288.4260 . This compound is known for its unique structure, which includes multiple triple bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- typically involves the use of polydiacetylene oligomers. The compound can be synthesized through a series of polymerization reactions, where diacetylene monomers undergo polymerization to form the desired oligomer . The reaction conditions often include the use of solvents like n-hexane and specific catalysts to facilitate the polymerization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triple bonds present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may result in the formation of partially or fully reduced products.
Scientific Research Applications
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- has several scientific research applications, including:
Chemistry: The compound is used in studies involving polymerization and the properties of polydiacetylene oligomers.
Biology: Research on the compound’s interactions with biological molecules and its potential biological activities.
Medicine: Investigations into the compound’s potential therapeutic applications and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,17,17-Tetramethyloctadeca-5,9,13-trien-3,7,11,15-tetrayne: A trimeric oligodiacetylene with similar structural features.
Other Polydiacetylene Oligomers: Compounds with similar polymerization properties and applications in materials science.
Uniqueness
5,9,13-Octadecatriene-3,7,11,15-tetrayne, 2,2,17,17-tetramethyl- is unique due to its specific arrangement of triple bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
102745-37-9 |
|---|---|
Molecular Formula |
C22H24 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,2,17,17-tetramethyloctadeca-5,9,13-trien-3,7,11,15-tetrayne |
InChI |
InChI=1S/C22H24/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6/h7-8,13-16H,1-6H3 |
InChI Key |
PTPSIMYQDPDUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CC#CC=CC#CC=CC#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


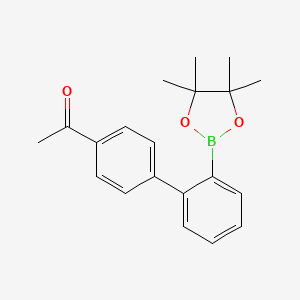
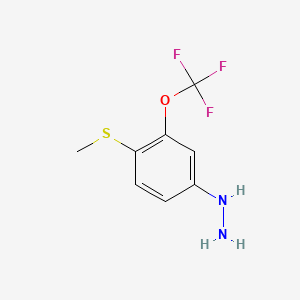
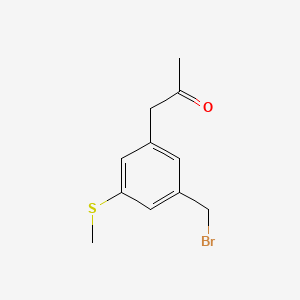
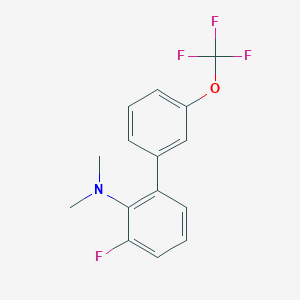
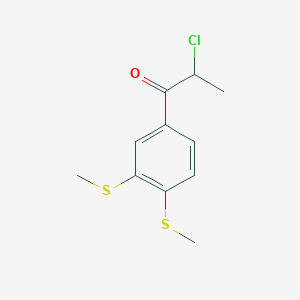
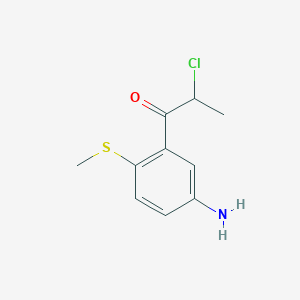
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
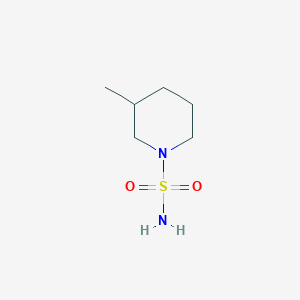
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)


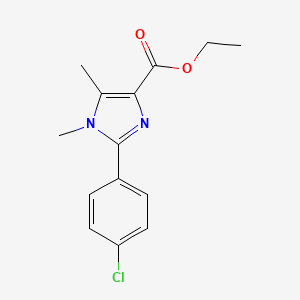
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
